Ristianol

Descripción general

Descripción

Ristianol: es un compuesto químico bioactivo conocido por sus diversas aplicaciones en la investigación científica. Se utiliza a menudo en varios campos como la química, la biología, la medicina y la industria debido a sus propiedades únicas y su reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de Ristianol implica varios pasos, incluida la preparación de compuestos intermedios y el producto final. Las rutas sintéticas específicas y las condiciones de reacción pueden variar en función de la pureza y el rendimiento deseados. Los métodos comunes incluyen el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión .

Métodos de producción industrial: : La producción industrial de this compound suele implicar reactores químicos a gran escala y técnicas avanzadas de purificación. El proceso está optimizado para garantizar un alto rendimiento y pureza, a menudo involucrando múltiples etapas de síntesis, separación y purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: : Ristianol se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto para aplicaciones específicas .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados .

Productos principales: : Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos y las condiciones específicas utilizadas. Estos productos pueden incluir varios derivados y formas modificadas de this compound, que son útiles para diferentes aplicaciones científicas e industriales.

Aplicaciones Científicas De Investigación

Química: : En química, Ristianol se utiliza como reactivo e intermedio en la síntesis de otros compuestos. Su reactividad única lo hace valioso para desarrollar nuevas reacciones químicas y materiales .

Biología: : En la investigación biológica, this compound se utiliza para estudiar los procesos celulares y las interacciones moleculares. Puede actuar como una sonda o un inhibidor en varios ensayos bioquímicos .

Medicina: Sus propiedades bioactivas lo convierten en un candidato para estudiar los mecanismos de las enfermedades y desarrollar nuevos tratamientos .

Industria: : En aplicaciones industriales, this compound se utiliza en la producción de productos químicos especiales, materiales y recubrimientos. Su versatilidad y reactividad lo hacen valioso para varios procesos de fabricación .

Mecanismo De Acción

El mecanismo de acción de Ristianol implica su interacción con objetivos moleculares y vías específicas. Puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y afectando los procesos celulares. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares a Ristianol incluyen otros productos químicos bioactivos con estructuras y propiedades comparables. Los ejemplos incluyen compuestos utilizados en aplicaciones de investigación e industriales similares .

Singularidad: : La singularidad de this compound radica en su reactividad específica y sus propiedades bioactivas, que lo hacen adecuado para una amplia gama de aplicaciones. Su capacidad de sufrir diversas reacciones químicas e interactuar con objetivos biológicos lo diferencia de otros compuestos .

Conclusión

This compound es un compuesto versátil y valioso con numerosas aplicaciones en la investigación científica y la industria. Sus propiedades únicas y su reactividad lo convierten en una herramienta esencial para químicos, biólogos, investigadores médicos y profesionales de la industria.

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

Ristianol, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polyphenolic compound, similar to other bioactive compounds such as resveratrol. Its chemical structure contributes to its antioxidant properties and potential therapeutic applications. Understanding the molecular framework of this compound is essential for elucidating its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help neutralize free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase while reducing markers of oxidative stress such as malondialdehyde (MDA) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that this compound can modulate the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

Anti-cancer Potential

This compound shows promise in cancer prevention and treatment. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . In vitro studies have highlighted its ability to inhibit tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. It appears to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .

The biological activities of this compound can be attributed to several key mechanisms:

- Scavenging Free Radicals: this compound directly interacts with free radicals, mitigating oxidative damage.

- Modulation of Signaling Pathways: The compound influences various signaling pathways, including NF-κB and PI3K/AKT, which are crucial in regulating inflammation and cell survival.

- Gene Expression Regulation: this compound can alter the expression of genes involved in antioxidant defense, inflammation, and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antioxidant Effects:

A randomized controlled trial assessed the impact of this compound supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in MDA levels and an increase in SOD activity post-supplementation . -

Cancer Cell Line Study:

An in vitro study investigated the effects of this compound on breast cancer cell lines. The findings revealed that this compound treatment led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation . -

Neuroprotection Research:

A recent animal study examined the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that this compound administration improved cognitive function and reduced amyloid plaque formation .

Summary Table of Biological Activities

Propiedades

Número CAS |

78092-65-6 |

|---|---|

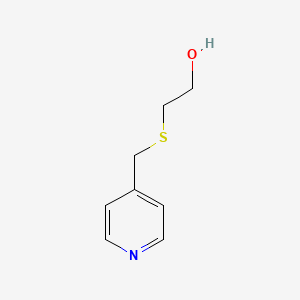

Fórmula molecular |

C8H11NOS |

Peso molecular |

169.25 g/mol |

Nombre IUPAC |

2-(pyridin-4-ylmethylsulfanyl)ethanol |

InChI |

InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2 |

Clave InChI |

OYJOLTPPSDAGJC-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CSCCO |

SMILES canónico |

C1=CN=CC=C1CSCCO |

Key on ui other cas no. |

78092-65-6 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.